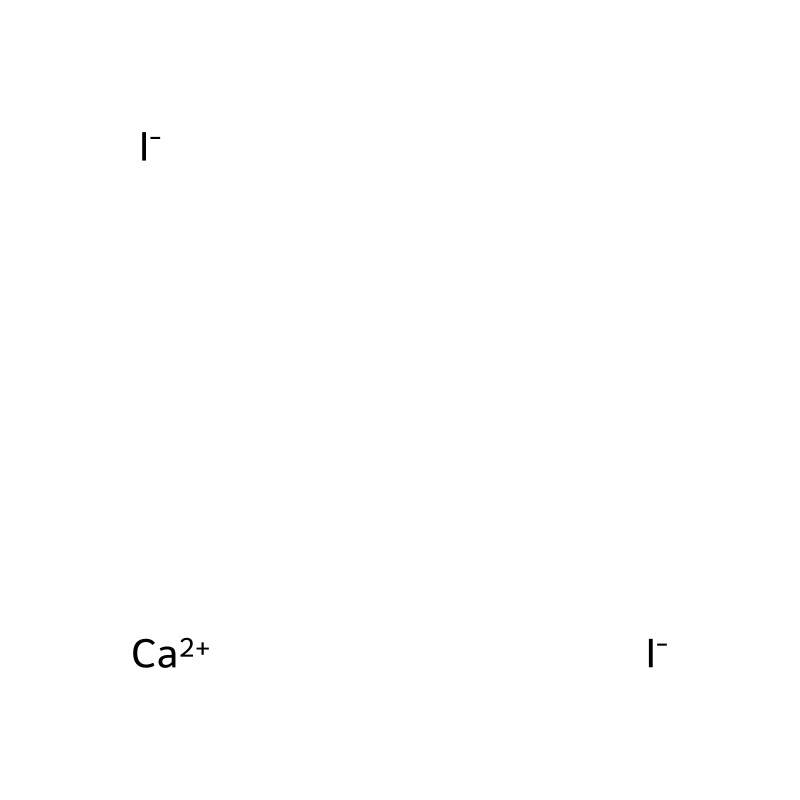

Calcium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radiochemistry and Nuclear Medicine

- Iodine-131 Labeling: Calcium iodide serves as a precursor for the radioisotope Iodine-131 (¹³¹I) which is widely used in nuclear medicine. ¹³¹I can be incorporated into various biomolecules for diagnostic imaging techniques like thyroid scans and radioiodine therapy for thyroid cancer [].

Material Science

- Crystal Growth: Calcium iodide is used as a solvent or flux material in the growth of certain crystals. These crystals can be studied for their optical, electrical, and other physical properties with applications in areas like photovoltaics and solid-state devices [].

Environmental Science

Calcium iodide is an inorganic compound with the chemical formula . It consists of one calcium atom and two iodine atoms, forming a white crystalline solid that is highly soluble in water and other polar solvents. This compound exhibits hygroscopic properties, meaning it can absorb moisture from the air, often forming hydrates like calcium iodide dihydrate () and tetrahydrate () . The molecular weight of calcium iodide is approximately 293.89 grams per mole, with a melting point of around 779 °C and a boiling point of 1100 °C .

- Formation Reaction: Calcium reacts with iodine gas at temperatures between 200-400 °C to form calcium iodide:

- Redox Reactions: Calcium iodide can reduce metal oxides. For example, it can reduce copper oxide to copper:

- Acid Reactions: It reacts with hydrochloric acid to produce calcium chloride and hydrogen iodide:

- Halogen Displacement: Calcium iodide can displace halogens from their salts, as seen in its reaction with silver nitrate:

These reactions illustrate the compound's reactivity and its role as a reducing agent .

Calcium iodide serves as an essential source of iodine in dietary supplements. Iodine is crucial for the synthesis of thyroid hormones, which regulate metabolism, growth, and development in humans. Adequate iodine intake helps prevent goiter and other thyroid-related issues. Additionally, calcium iodide is utilized in veterinary medicine as an iodine source in animal feed .

Calcium iodide can be synthesized through several methods:

- Direct Combination: Reacting elemental calcium with iodine gas at elevated temperatures (200-400 °C).

- Acid-base Reaction: Combining calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid:

- For example:

- For example:

- Reaction with Hydrochloric Acid: Calcium oxide or hydroxide can also react with hydrochloric acid to yield calcium chloride and release hydrogen iodide:

- Example:

- Example:

These methods highlight the versatility of calcium iodide synthesis .

Calcium iodide has various applications across different fields:

- Nutritional Supplement: Used as a source of iodine in dietary supplements.

- Photography: Employed in photographic emulsions due to its light-sensitive properties.

- Organic Synthesis: Acts as a catalyst in certain organic reactions.

- Veterinary Medicine: Included in animal feeds as an iodine source .

Calcium iodide interacts with several compounds and elements, exhibiting both reducing and acidic properties. Its interactions include:

- Reactivity with oxygen and carbon dioxide in the air, leading to the liberation of iodine.

- Formation of hydrates when exposed to moisture.

- Ability to displace halogens from their salts during

Calcium iodide shares similarities with several other halides and salts. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Solubility in Water | Unique Properties |

|---|---|---|---|

| Calcium Chloride | Highly soluble | Commonly used for de-icing roads | |

| Potassium Iodide | Highly soluble | Used as a source of iodine in medicine | |

| Sodium Iodide | Highly soluble | Used in medical imaging | |

| Magnesium Iodide | Soluble | Less common but used in some industrial applications |

Calcium iodide is unique due to its specific role as an iodine source in dietary supplements and its application in veterinary medicine, differentiating it from other similar compounds that may not have these specific uses .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 6 of 9 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant